molecular formula C13H15ClO B2822467 Cyclopentyl-phenyl-acetyl chloride CAS No. 7037-44-7

Cyclopentyl-phenyl-acetyl chloride

Cat. No.: B2822467
CAS No.: 7037-44-7
M. Wt: 222.71
InChI Key: OSGGRLYAWNSAGG-UHFFFAOYSA-N
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Description

Cyclopentyl-phenyl-acetyl chloride is an organic compound with the molecular formula C13H15ClO. It is a derivative of acetyl chloride, where the acetyl group is substituted with a cyclopentyl and phenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl-phenyl-acetyl chloride can be synthesized through the reaction of cyclopentyl-phenyl-acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure the efficient conversion of the acid to the acyl chloride. The by-products are managed through appropriate scrubbing systems to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl-phenyl-acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopentyl-phenyl-acetic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: React with this compound under mild conditions to form amides.

    Alcohols: React with the compound in the presence of a base to form esters.

    Water: Hydrolysis occurs readily at room temperature.

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Cyclopentyl-phenyl-acetic acid: Formed from hydrolysis.

Scientific Research Applications

Cyclopentyl-phenyl-acetyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl-phenyl-acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the nucleophilic molecules. This reactivity is crucial in its applications in organic synthesis and chemical modifications.

Comparison with Similar Compounds

    Benzoyl chloride: Another acyl chloride with a benzene ring, used in similar acylation reactions.

    Cyclohexyl-phenyl-acetyl chloride: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness: Cyclopentyl-phenyl-acetyl chloride is unique due to the presence of both cyclopentyl and phenyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

2-cyclopentyl-2-phenylacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGGRLYAWNSAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of α-phenylcyclopentaneacetic acid (422 mg; 2.0 mmol) and a catalytic amount of dry dimethylformamide (ca. 20 uL) in 5 mL of dry methylene chloride under nitrogen at room temperature was added oxalyl chloride (1.5 mL of 2.0 M solution in methylene chloride) dropwise. After 45 minutes, the mixture was concentrated in vacuo to give crude α-phenylcyclopentaneacetyl chloride which was used immediately for Step 2.
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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